An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Pyruvate
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Pyruvate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pyruvate (B1213749) (CH₃COCOOCH₃), the methyl ester of pyruvic acid, is a pivotal organic compound with significant implications in biochemical research and as a versatile intermediate in organic synthesis. Its unique structure, featuring both a ketone and an ester functional group, imparts a distinct reactivity profile that is leveraged in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Notably, methyl pyruvate serves as a prochiral precursor for the synthesis of essential amino acids like alanine (B10760859) and lactic acid.[3] In the realm of metabolic studies, it is recognized as a potent secretagogue, playing a role in stimulus-secretion coupling, particularly in pancreatic beta-cells, making it a compound of interest for diabetes and metabolic disease research.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of methyl pyruvate, detailed experimental protocols for their determination, and a visualization of its key chemical reactions and metabolic interactions.
Physical Properties
Methyl pyruvate is a colorless to light yellow, flammable liquid characterized by a fruity odor.[1][6][7] The following tables summarize its key physical properties.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆O₃ | [7] |
| Molecular Weight | 102.09 g/mol | [7] |
| Appearance | Colorless to yellowish clear liquid | [6][7] |
| Odor | Fruity, penetrating | [1] |
| Melting Point | -22 °C | [3] |
| Boiling Point | 134-137 °C at 760 mmHg | [6] |
| Density | 1.13 g/mL at 25 °C | [8] |
| Refractive Index (n²⁰/D) | 1.404 | [8] |
Solubility
| Solvent | Solubility | Reference(s) |
| Water | Slightly soluble/Moderately soluble | [1] |
| Ethanol | Soluble | [1] |
| Ether | Soluble | [1] |
| Chloroform | Soluble | [9] |
| Methanol (B129727) | Soluble | [9] |
| Toluene | Soluble | [2] |
Safety and Handling Properties
| Property | Value | Reference(s) |
| Flash Point | 39 °C (102.2 °F) - Closed Cup | [10] |
| Vapor Pressure | 7.7 mmHg at 25 °C | [6] |
Chemical Properties and Reactivity
The chemical behavior of methyl pyruvate is dictated by the presence of the ketone and ester functional groups, making it susceptible to nucleophilic attack and a participant in various condensation reactions.[1]
Stability and Storage: Methyl pyruvate is stable under normal conditions but is sensitive to hydrolysis, with the equilibrium favoring the hydrolysis products.[11][12] It should be stored in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances such as strong oxidizing agents, acids, and bases.[12]
Reactivity:
-
Hydrolysis: The ester linkage can be hydrolyzed to yield pyruvic acid and methanol. This reaction is a key consideration in its handling and use in aqueous solutions.[11]
-
Condensation Reactions: Methyl pyruvate can undergo self-condensation (homo-aldol condensation) in the presence of a base, such as sodium carbonate in methanol, to form various products, including 2-methyl-4-oxopent-2-enedioic acid (OMPD).[13][14][15]
-
Reactions with Nitrogen Compounds: Its reactivity with nitrogen-containing compounds is utilized in the synthesis of various heterocyclic molecules.[2]
Experimental Protocols
Synthesis of Methyl Pyruvate
A well-established procedure for the synthesis of methyl pyruvate is detailed in Organic Syntheses.[11] The method involves the esterification of pyruvic acid with methanol using p-toluenesulfonic acid as a catalyst and benzene (B151609) as an azeotroping agent to remove water.
Procedure:
-
A mixture of 88 g (1 mole) of freshly distilled pyruvic acid, 128 g (4 moles) of absolute methanol, 350 mL of benzene, and 0.2 g of p-toluenesulfonic acid is placed in a 1-liter round-bottomed flask.[11]
-
The flask is connected to a methyl ester column fitted with a condenser.[11]
-
The solution is refluxed vigorously using an oil bath maintained at 150–155 °C. The temperature at the top of the column should be 59–60 °C.[11]
-
As the reaction proceeds, water is removed azeotropically with benzene and collected in the side arm of the column. The lower aqueous layer is periodically removed.[11]
-
After refluxing overnight and continuing to remove the lower layer until cloudiness persists in the upper bubblers, the reaction is deemed complete.[11][12]
-
The methyl pyruvate is then isolated by fractional distillation of the remaining liquid, collecting the fraction boiling at 136–140 °C at atmospheric pressure.[12]
Determination of Physical Properties
The following are general experimental protocols adaptable for the determination of the physical properties of methyl pyruvate.
Boiling Point Determination (Thiele Tube Method):
-
A small amount of methyl pyruvate (approximately 0.5 mL) is placed in a small test tube.[16]
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.[16]
-
The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is level with the thermometer bulb.[16]
-
The side arm of the Thiele tube is gently heated, causing a slow and steady rise in temperature.[17]
-
As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube.[18]
-
Heating is discontinued, and the temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.[18]
Density Determination (Pycnometer Method):
-
The mass of a clean, dry pycnometer is accurately determined (m₁).[19]
-
The pycnometer is filled with distilled water, and its mass is measured (m₂). The volume of the pycnometer (V) can be calculated using the known density of water at the measurement temperature.
-
The pycnometer is emptied, dried, and then filled with methyl pyruvate.[20]
-
The mass of the pycnometer filled with methyl pyruvate is determined (m₃).
-
The density of methyl pyruvate is calculated using the formula: ρ = (m₃ - m₁) / V.
Solubility Determination:
-
In a small test tube, add a small, measured amount of methyl pyruvate (e.g., 0.1 mL).[21]
-
Add the solvent (e.g., water, ethanol) in small increments (e.g., 0.2 mL), shaking vigorously after each addition.[21]
-
Observe whether the methyl pyruvate dissolves completely. The solubility can be qualitatively described as soluble, slightly soluble, or insoluble based on the amount of solvent required to form a homogeneous solution.[21]
Spectroscopic Data and Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of methyl pyruvate.
¹H NMR (Proton NMR): The ¹H NMR spectrum of methyl pyruvate typically shows two singlets.
-
A singlet corresponding to the methyl protons of the acetyl group (CH₃CO-).
-
A singlet corresponding to the methyl protons of the ester group (-OCH₃).
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for the four carbon atoms.
-
A signal for the carbonyl carbon of the ketone group.
-
A signal for the carbonyl carbon of the ester group.
-
A signal for the methyl carbon of the acetyl group.
-
A signal for the methyl carbon of the ester group.
Experimental Considerations:
-
Sample Preparation: A small amount of methyl pyruvate is typically dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[22][23]
-
Instrument Parameters: Spectra are acquired on an NMR spectrometer, with typical frequencies for ¹H NMR being 300-600 MHz.[23][24]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in methyl pyruvate.
Characteristic Absorptions:
-
A strong absorption band corresponding to the C=O stretching of the ketone group.
-
A strong absorption band corresponding to the C=O stretching of the ester group.
-
Absorption bands corresponding to C-O stretching of the ester.
-
Absorption bands corresponding to C-H stretching and bending of the methyl groups.
Experimental Considerations:
-
Sample Preparation: For a liquid sample like methyl pyruvate, a thin film can be prepared between two salt plates (e.g., NaCl or KBr) for transmission analysis.[25] Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a drop of the liquid directly on the ATR crystal.[26][27]
-
Instrumentation: The spectrum is recorded using an FTIR spectrometer.[28]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of methyl pyruvate.
Expected Fragments:
-
The molecular ion peak (M⁺) corresponding to the molecular weight of methyl pyruvate (102.09 g/mol ).
-
Fragments resulting from the loss of the methoxy (B1213986) group (-OCH₃).
-
Fragments corresponding to the acetyl cation (CH₃CO⁺).
Experimental Considerations:
-
Ionization Method: Electron Ionization (EI) is commonly used.
-
Instrumentation: Often coupled with Gas Chromatography (GC-MS) for separation and identification. A typical GC-MS setup would involve a capillary column (e.g., DB-5) and a programmed temperature ramp.[29][30]
Signaling Pathways and Logical Relationships
Homo-Aldol Condensation of Methyl Pyruvate
Methyl pyruvate undergoes a base-catalyzed homo-aldol condensation. The reaction proceeds through the formation of an enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of another methyl pyruvate molecule. The initial aldol (B89426) addition product can then undergo dehydration to form an α,β-unsaturated dicarbonyl compound.
Caption: Base-catalyzed homo-aldol condensation of methyl pyruvate.
Role of Methyl Pyruvate in Pancreatic Beta-Cell Signaling
Methyl pyruvate is known to stimulate insulin (B600854) secretion from pancreatic beta-cells. Its metabolic fate and signaling actions differ from that of pyruvate. It is preferentially metabolized in the mitochondria.[13] The following diagram illustrates the proposed mechanism of action.
References
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- 23. 1H-NMR and Hyperpolarized 13C-NMR Assays of Pyruvate-Lactate Exhange: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
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